![molecular formula C24H25N3O3 B2423647 5-{3-[4-(tert-butyl)phenoxy]phenyl}-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one CAS No. 685107-58-8](/img/structure/B2423647.png)
5-{3-[4-(tert-butyl)phenoxy]phenyl}-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one
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Overview
Description
Scientific Research Applications
Parkinson’s Disease Treatment
This compound has been investigated as a potential dual-target ligand for Parkinson’s disease (PD). Dual-target ligands combine monoamine oxidase B (MAO B) inhibition with histamine H3 receptor (H3R) antagonism. Such a combination could positively impact dopamine regulation. Researchers have designed a series of 4-tert-butylphenoxyalkoxyamines, inspired by the structure of 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76). DL76, one of the synthesized compounds, demonstrated balanced activity against both biological targets: hH3R affinity (Ki = 38 nM) and hMAO B inhibitory activity (IC50 = 48 nM). In vivo studies also revealed antiparkinsonian activity for DL76 .
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
properties
IUPAC Name |
5-[3-(4-tert-butylphenoxy)phenyl]-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-24(2,3)17-7-9-19(10-8-17)30-20-6-4-5-16(11-20)21-12-18(28)13-22(29)23(21)27-15-25-14-26-27/h4-11,13-15,21,23,29H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDZKBBKTDMZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C3CC(=O)C=C(C3N4C=NC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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